2-((5-Chloro-2-methoxyphenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloro-2-methoxyphenyl)amino)acetamide is an organic compound with the molecular formula C9H11ClN2O2. This compound is part of the acetamide family and features a chloro and methoxy substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Chloro-2-methoxyphenyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-((5-Chloro-2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyphenylacetic acid
- 2-Aminothiazole-based compounds
- Phenoxy acetamide derivatives
Uniqueness
2-((5-Chloro-2-methoxyphenyl)amino)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its potential as a pharmacologically active compound compared to other similar structures .
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxyanilino)acetamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-8-3-2-6(10)4-7(8)12-5-9(11)13/h2-4,12H,5H2,1H3,(H2,11,13) |
InChI Key |
BVVPKVNOIHLEJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.